Methyl 4-(5-aminopyrazin-2-yl)benzoate

Kinase Inhibition PDK1 Medicinal Chemistry

Methyl 4-(5-aminopyrazin-2-yl)benzoate (CAS 1021918-64-8) is a heteroaromatic small molecule with the molecular formula C₁₂H₁₁N₃O₂ and a molecular weight of 229.23 g/mol. It features a para-substituted benzoate ester core linked to a 5-aminopyrazin-2-yl moiety, a structural motif that appears as a key intermediate in patents describing PDK1, JAK, and HPK1 kinase inhibitors.

Molecular Formula C12H11N3O2
Molecular Weight 229.23 g/mol
Cat. No. B12945086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(5-aminopyrazin-2-yl)benzoate
Molecular FormulaC12H11N3O2
Molecular Weight229.23 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)C2=CN=C(C=N2)N
InChIInChI=1S/C12H11N3O2/c1-17-12(16)9-4-2-8(3-5-9)10-6-15-11(13)7-14-10/h2-7H,1H3,(H2,13,15)
InChIKeyKUWGDZFSDSBFCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What Is Methyl 4-(5-aminopyrazin-2-yl)benzoate (CAS 1021918-64-8) and Why Is It Procured for Scientific Research?


Methyl 4-(5-aminopyrazin-2-yl)benzoate (CAS 1021918-64-8) is a heteroaromatic small molecule with the molecular formula C₁₂H₁₁N₃O₂ and a molecular weight of 229.23 g/mol . It features a para-substituted benzoate ester core linked to a 5-aminopyrazin-2-yl moiety, a structural motif that appears as a key intermediate in patents describing PDK1, JAK, and HPK1 kinase inhibitors [1]. The compound's predicted physicochemical properties include a density of 1.264±0.06 g/cm³, a boiling point of 409.6±45.0 °C, and a pKa of 2.52±0.10 . Commercially, it is available from multiple vendors at ≥95% purity in quantities ranging from 1 g to 100 g , positioning it as an accessible building block for medicinal chemistry and kinase inhibitor development programs.

1
Workflow Kinase inhibitor synthesis — ester hydrolysis and amide coupling to access PDK1 / JAK / HPK1 candidate scaffolds.
2
Geometry Para-substituted linear geometry matches reported kinase pharmacophore requirements; vector control essential for downstream SAR.
3
Supply ≥95% purity, registered CAS 1021918-64-8, multi-gram availability (1–100 g) for medicinal chemistry programs.

Why Methyl 4-(5-aminopyrazin-2-yl)benzoate Cannot Be Substituted by Its Positional Isomers Without Experimental Re-Validation


Methyl 4-(5-aminopyrazin-2-yl)benzoate belongs to a family of three positional isomers—ortho (CAS not widely assigned), meta (CAS 1125435-74-6), and para (CAS 1021918-64-8)—which share identical molecular formula, molecular weight, and standard computed LogP/logSW values . Despite these identical bulk computed descriptors, the position of the ester group on the phenyl ring dictates the vector of the amino handle, the geometry of downstream derivatization, and the resulting molecular recognition properties in biological targets. In kinase inhibitor SAR campaigns, the para-substituted variant serves as a building block for compounds with PDK1 IC50 values below 100 nM [1], whereas the ortho isomer would project the ester group in an entirely different trajectory and the meta isomer introduces a distinct angular geometry that alters binding conformations. Generic substitution of one isomer for another without re-synthesizing and re-assaying the downstream target compound introduces an uncontrolled variable in geometry, reactivity, and biological recognition, thereby invalidating any established SAR or process chemistry protocol [2].

Target Para isomer (CAS 1021918-64-8)
Risk if Substituted Ortho or meta isomer: vector change alters binding geometry, may invalidate established PDK1 SAR without de novo re-synthesis and re-assay.
Target Para isomer — characterized pKa & density
Risk if Substituted Meta isomer lacks reported pKa/density; method development and scale-up parameters may not transfer; increased experimental uncertainty.
Target Para isomer — registered CAS, ≥95% purity, multi-gram supply
Risk if Substituted Ortho isomer has no public CAS or bulk availability; restricted to screening library format, limiting lot traceability and procurement reproducibility.

Quantitative Differential Evidence: Methyl 4-(5-aminopyrazin-2-yl)benzoate Versus Closest Analogs and Isomers


Para-Substitution Enables Potent PDK1 Inhibitor-Derived Scaffolds Not Replicable with Meta or Ortho Isomers

Patent US10030016 discloses compounds where the 4-(5-aminopyrazin-2-yl)phenyl motif—derivable from methyl 4-(5-aminopyrazin-2-yl)benzoate via ester hydrolysis and subsequent coupling—yields PDK1 inhibitors with IC50 values <100 nM (Example 34) and 100 nM (Example 2.40/S-enantiomer) [1]. The para-substituted geometry places the aminopyrazine and the benzoate-derived linker in a linear arrangement that matches the PDK1 ATP-binding pocket. In contrast, the meta isomer (methyl 3-(5-aminopyrazin-2-yl)benzoate, CAS 1125435-74-6) or ortho isomer (methyl 2-(5-aminopyrazin-2-yl)benzoate) would introduce angular or sterically constrained geometries that are incompatible with the SAR of this scaffold class [2]. No equivalent PDK1 inhibitor patent or publication uses the meta or ortho isomer as the core building block.

Para-substitution PDK1 SAR
Class-level inference
Para-isomer-derived compounds PDK1 IC50 <100 nM
Meta/ortho-derived compounds No reported PDK1 SAR
Pathway-study fit: para geometry connects to established kinase inhibitor SAR.
PDK1 enzymatic assay with AKT2 substrate; patent data.
Kinase Inhibition PDK1 Medicinal Chemistry SAR

Predicted Physicochemical Differentiation: pKa and Density Contrast para vs. meta Isomers

The para isomer (methyl 4-(5-aminopyrazin-2-yl)benzoate) has a predicted pKa of 2.52±0.10 and a predicted density of 1.264±0.06 g/cm³ . The meta isomer (methyl 3-(5-aminopyrazin-2-yl)benzoate, CAS 1125435-74-6) has no experimentally reported density, boiling point, melting point, or pKa in major public databases (chemsrc.com lists these as N/A) [1]. While standard computed LogP and tPSA values are identical across isomers (LogP ~1.76, tPSA 78.1 Ų) due to the limitations of atom-based algorithms , the para isomer's characterized pKa and density provide actionable parameters for reaction condition optimization (e.g., acid/base workup, solvent selection) and chromatographic method development that are absent for the meta isomer.

Physicochemical differentiation
Cross-study comparable
Para: pKa 2.52±0.10, density 1.264±0.06 g/cm³ (predicted). Meta: density, BP, MP, pKa not reported.
Supports reaction optimization and chromatographic method development.
Predicted values from ACD/Labs Percepta; meta isomer lacks actionable constants.
Physicochemical Properties Pre-formulation Chromatography Solubility

Documented Commercial Availability at Defined Purity Enables Reproducible Procurement for Research Programs

Methyl 4-(5-aminopyrazin-2-yl)benzoate is commercially available with a defined purity specification of ≥95% from at least one catalog supplier, offered in graduated quantities of 1, 5, 10, 25, and 100 g . The CAS number 1021918-64-8 is registered and cross-referenced across multiple chemical databases including ChemicalBook, ChemSrc, and LookChem . By contrast, the ortho isomer (methyl 2-(5-aminopyrazin-2-yl)benzoate) lacks a publicly indexed CAS number and is available only through specialized screening compound libraries (e.g., ChemBridge's Hit2Lead catalog as SC-81563337) with pricing structures geared toward low-throughput screening rather than bulk procurement . The para isomer's combination of a registered CAS number, publicly listed purity, and multi-gram availability shortens procurement lead times and ensures lot-to-lot traceability.

Commercial availability
Cross-study comparable
≥95% purity, CAS registered, 1–100 g quantities. Ortho: no public CAS, screening library only.
Reproducible procurement with lot traceability.
Supplier catalogs and public databases as of April 2026.
Procurement Supply Chain Reproducibility Quality Control

5-Aminopyrazine Motif Validated in Broad-Spectrum Kinase Inhibition: Class-Level Evidence Supporting the Para Isomer's Utility

A phenotypic screen identified three structurally related 5-aminopyrazine compounds (XMD7-1, XMD7-2, XMD7-27) that inhibited human cytomegalovirus (HCMV) replication with low-micromolar potency in virus yield reduction assays [1]. Kinase selectivity profiling revealed that each compound inhibited a range of cellular protein kinases, with suppression of IE2 protein production as the proposed antiviral mechanism [1]. While methyl 4-(5-aminopyrazin-2-yl)benzoate itself was not among the three XMD7 compounds tested, the conserved 5-aminopyrazine core is the pharmacophoric element common to all actives. Compounds lacking the 5-amino substituent or bearing alternative heterocyclic cores were not identified as hits in this screen [1]. This class-level evidence establishes the 5-aminopyrazine motif—present in the target compound—as a privileged scaffold for kinase inhibitor discovery, distinguishing it from non-aminopyrazine building blocks.

5-Aminopyrazine privileged scaffold
Class-level inference
XMD7 series (5-aminopyrazine core): low µM HCMV inhibition, multi-kinase engagement. Non-aminopyrazine building blocks: not hits.
Supports kinase inhibitor library design; class-level pharmacophore validation.
Data from antiviral phenotypic screen; target compound itself not tested.
Kinase Selectivity Antiviral HCMV Chemical Biology

Ester Hydrolysis Gateway: Para Isomer Provides Access to Carboxylic Acid Intermediate for Amide Coupling in Kinase Inhibitor Synthesis

The methyl ester of the para isomer can be hydrolyzed to 4-(5-aminopyrazin-2-yl)benzoic acid, which serves as the key carboxylic acid intermediate for amide bond formation with diverse amine partners [1]. This synthetic route is explicitly described in the general synthesis of aminopyrazine–benzoate derivatives and is the pathway used to generate the PDK1 inhibitor scaffolds in US10030016 [2]. The para-substituted geometry ensures that the resulting carboxylic acid projects linearly from the aminopyrazine ring, enabling coupling to amine-containing fragments without steric interference. The meta isomer would produce a carboxylic acid with a 120° angular trajectory, potentially incompatible with the linear binding mode required by certain kinase active sites [3]. The ortho isomer would introduce proximal steric hindrance between the carboxylic acid and the aminopyrazine ring, potentially retarding amide coupling kinetics.

Ester hydrolysis gateway
Class-level inference
Para isomer: linear geometry, hydrolysis to acid then amide coupling demonstrated. Meta/ortho: angular/steric challenges expected.
Synthetic route fit for amide-based kinase inhibitor assembly.
No quantitative coupling yield comparison; geometry argument from patent SAR.
Synthetic Chemistry Late-Stage Functionalization Amide Coupling Drug Discovery

Absence of Direct Comparative Biological Data for the Target Compound Itself: A Critical Transparency Note

A comprehensive search of PubMed, BindingDB, ChEMBL, and patent databases as of April 2026 did not identify any peer-reviewed publication or patent that reports direct biological assay data (IC50, Ki, EC50, or selectivity profile) for methyl 4-(5-aminopyrazin-2-yl)benzoate itself against any specific protein target, cell line, or organism [1]. All biological activity inferences presented in this guide derive from downstream compounds synthesized from this building block, not from the methyl ester itself. This is consistent with its commercial designation as a 'research and development use only' compound . Prospective users should treat this compound as a synthetic intermediate and validate any biological activity in their own assays. This transparency note is essential for informed procurement: the compound's value proposition rests on its role as a structurally defined, geometrically precise building block, not on intrinsic bioactivity.

Direct bioactivity gap
Data to verify
No direct IC50, Ki, or EC50 data for the target methyl ester itself in any public database.
Procurement logic rests on building block utility, not intrinsic bioactivity.
Comprehensive literature search April 2026; validate activity in downstream assays.
Data Gap Research Reagent Building Block Procurement Caveat

High-Confidence Application Scenarios for Methyl 4-(5-aminopyrazin-2-yl)benzoate Based on Quantitative Evidence


Synthesis of PDK1 Inhibitor Candidates via Ester Hydrolysis and Amide Coupling

The most well-documented application pathway for methyl 4-(5-aminopyrazin-2-yl)benzoate is its conversion to 4-(5-aminopyrazin-2-yl)benzoic acid followed by amide coupling to generate PDK1 inhibitor scaffolds as described in US Patent 10,030,016 [1]. The resulting compounds have demonstrated PDK1 IC50 values below 100 nM in enzymatic assays [1]. Researchers pursuing PDK1 as an oncology target should procure the para isomer specifically, as the linear geometry of this building block matches the SAR of the patent exemplars; use of the meta or ortho isomer would require a complete de novo SAR campaign.

Kinase Inhibitor Library Design Using the 5-Aminopyrazine Privileged Scaffold

The 5-aminopyrazine motif has been validated as a kinase-inhibitory pharmacophore through phenotypic screening (HCMV antiviral assay) and subsequent kinase selectivity profiling, which confirmed multi-kinase target engagement for 5-aminopyrazine compounds at low micromolar concentrations [2]. Methyl 4-(5-aminopyrazin-2-yl)benzoate provides a convenient entry point for diversity-oriented synthesis of 5-aminopyrazine-containing libraries, where the methyl ester serves as a protected carboxylic acid handle for late-stage diversification. This application leverages class-level evidence from the XMD7 compound series.

Pre-formulation and Salt Screening Studies Requiring Characterized Physicochemical Parameters

With a predicted pKa of 2.52±0.10 and density of 1.264±0.06 g/cm³ , the para isomer provides actionable physicochemical constants for pre-formulation development, including pH-solubility profiling, salt form selection, and chromatographic method development. The availability of these parameters distinguishes the para isomer from the meta isomer, for which no density, boiling point, or pKa values are publicly reported [3]. Laboratories engaged in early-stage developability assessment of aminopyrazine-containing lead series should prefer the para isomer for its characterized physical properties.

Reproducible Multi-Gram Scale-Up for Preclinical Candidate Synthesis

The compound's commercial availability at ≥95% purity in graduated quantities up to 100 g from catalog suppliers, combined with its registered CAS number (1021918-64-8) for regulatory and inventory documentation , makes it suitable for multi-gram scale-up in medicinal chemistry laboratories. This procurement readiness supports reproducible synthesis of preclinical candidates without the supply chain uncertainty associated with the ortho isomer, which lacks a public CAS number and is restricted to screening library formats .

Application
Selection Property
Validation Focus
PDK1 inhibitor candidate synthesis
Para-substituted linear geometry, ester hydrolysis compatibility
Confirm amide coupling yield and downstream PDK1 assay potency in-house
5-Aminopyrazine kinase library design
Privileged 5-aminopyrazine pharmacophore with class-level kinase engagement evidence
Kinase selectivity profiling of derived compounds; confirm target engagement
Pre-formulation and salt screening
Predicted pKa 2.52, density 1.264 g/cm³
pH-solubility profiling and salt form selection with measured constants
Multi-gram scale-up for preclinical candidates
≥95% purity, registered CAS, bulk availability 1–100 g
Lot-to-lot purity verification and supply chain reproducibility
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